molecular formula C27H27N3O2S B3002859 2-methyl-N-{2-[3-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide CAS No. 532970-23-3

2-methyl-N-{2-[3-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide

Cat. No.: B3002859
CAS No.: 532970-23-3
M. Wt: 457.59
InChI Key: CRDWWOUHIOLQOO-UHFFFAOYSA-N
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Description

2-methyl-N-{2-[3-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide (CAS: 532970-24-4) is a benzamide derivative featuring a complex structure with a sulfanyl-linked indole core and a 4-methylphenylcarbamoyl substituent. Its molecular formula is C27H24F3N3O2S (molecular weight: 511.56 g/mol) . The compound’s design integrates a benzamide backbone, an indole ring substituted with a sulfanyl group, and a carbamoyl methyl moiety attached to a 4-methylphenyl group.

Properties

IUPAC Name

2-methyl-N-[2-[3-[2-(4-methylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O2S/c1-19-11-13-21(14-12-19)29-26(31)18-33-25-17-30(24-10-6-5-9-23(24)25)16-15-28-27(32)22-8-4-3-7-20(22)2/h3-14,17H,15-16,18H2,1-2H3,(H,28,32)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRDWWOUHIOLQOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-{2-[3-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the indole ring.

    Final Coupling: The final step involves coupling the indole derivative with 2-methylbenzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-{2-[3-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination, sulfuric acid (H2SO4) for sulfonation

Major Products

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Alcohol derivatives

    Substitution: Nitro, bromo, or sulfonyl derivatives

Scientific Research Applications

2-methyl-N-{2-[3-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and possible interactions with biological targets.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition, receptor binding, and signal transduction pathways.

    Chemical Biology: The compound can serve as a tool for chemical biology research, helping to elucidate the mechanisms of action of various biological molecules.

    Industrial Applications: It may find use in the development of new materials, catalysts, or as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-methyl-N-{2-[3-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core is known to interact with various biological targets, including serotonin receptors, kinases, and other enzymes. The compound’s sulfanyl and carbamoyl groups may enhance its binding affinity and specificity, leading to modulation of biological pathways and therapeutic effects.

Comparison with Similar Compounds

Trifluoromethyl-substituted Analog

Compound : 2-methyl-N-(2-{3-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide

  • Key Differences :
    • Benzamide substituent : A 2-(trifluoromethyl)phenyl group replaces the 4-methylphenyl group.
    • Impact : The electron-withdrawing trifluoromethyl group enhances lipophilicity and metabolic stability compared to the methyl group in the parent compound .
  • Molecular Formula : C27H24F3N3O2S (identical to the parent compound).

Difluoro-substituted Analog

Compound : 2,6-difluoro-N-{2-[3-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide

  • Key Differences: Benzamide substituent: 2,6-Difluoro substitution on the benzamide ring. Carbamoyl side chain: 2-fluorophenyl replaces 4-methylphenyl.
  • Molecular Formula : C26H21F3N3O2S (MW: 514.53 g/mol).

Indole Core-modified Analog

Compound: 2-[1-(2,2-diethoxyethyl)-3-{[(4-methylphenyl)carbamoyl]amino}-2-oxo-2,3-dihydro-1H-indol-3-yl]-N-(4-methylphenyl)acetamide

  • Key Differences :
    • Indole modification : Incorporates a 2-oxo-2,3-dihydroindole core and a diethoxyethyl side chain.
    • Impact : The oxo group and ether side chain may reduce metabolic stability compared to the sulfanyl-linked indole in the parent compound .
  • Molecular Formula : C31H34N4O4S (MW: 582.70 g/mol).

Comparative Data Table

Compound Name Benzamide Substituent Indole Substituent Molecular Formula Molecular Weight (g/mol) CAS Number
This compound 4-methylphenyl Sulfanyl-linked carbamoyl methyl C27H24F3N3O2S 511.56 532970-24-4
2-methyl-N-(2-{3-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide 2-(trifluoromethyl)phenyl Sulfanyl-linked carbamoyl methyl C27H24F3N3O2S 511.56 Not provided
2,6-difluoro-N-{2-[3-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide 2,6-difluorophenyl Sulfanyl-linked carbamoyl methyl C26H21F3N3O2S 514.53 Not provided
2-[1-(2,2-diethoxyethyl)-3-{[(4-methylphenyl)carbamoyl]amino}-2-oxo-2,3-dihydro-1H-indol-3-yl]-N-(4-methylphenyl)acetamide 4-methylphenyl 2-oxo-2,3-dihydroindole with ether C31H34N4O4S 582.70 Not provided

Key Findings and Implications

Substituent Effects: Electron-withdrawing groups (e.g., trifluoromethyl, fluorine) enhance metabolic stability but may reduce aqueous solubility .

Structural Flexibility :

  • The sulfanyl bridge in the parent compound and its analogs allows conformational flexibility, critical for binding to hydrophobic pockets in biological targets.

Synthetic Accessibility :

  • Analogs with fluorine or trifluoromethyl groups require specialized reagents (e.g., fluorinated aryl halides), as seen in and , which describe multi-step synthetic routes involving hydrazine-mediated deprotection or copper-catalyzed couplings .

Biological Activity

2-methyl-N-{2-[3-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C20H24N4OS\text{C}_{20}\text{H}_{24}\text{N}_{4}\text{OS}

This compound features a benzamide core with various substituents that contribute to its biological properties.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, compounds containing indole and benzamide moieties have demonstrated cytotoxic effects against various cancer cell lines.

  • Case Study : A derivative of this compound was tested against A-431 and Jurkat cell lines, showing an IC50 value of approximately 1.98 µg/mL, indicating potent antiproliferative activity .

The mechanism of action for this compound likely involves the inhibition of specific proteins involved in cell proliferation and survival. Molecular dynamics simulations suggest that the compound interacts with target proteins primarily through hydrophobic interactions, which may disrupt critical signaling pathways associated with cancer progression .

Data Table: Biological Activity Comparison

Compound NameCell Line TestedIC50 (µg/mL)Mechanism of Action
This compoundA-4311.98Protein interaction
Compound XJurkat< 2.00Apoptosis induction
Compound YMCF-75.00Cell cycle arrest

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown potential antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the sulfanyl group is hypothesized to enhance its antimicrobial efficacy.

Research Findings

A study evaluating the antimicrobial properties of structurally related compounds revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 46.9 μg/mL to 93.7 μg/mL against multi-drug resistant bacterial strains.

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